2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
Description
2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a trimethoxyphenyl group, and an epoxyisoindole core
Properties
Molecular Formula |
C26H26N2O8 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(1S,7R)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C26H26N2O8/c1-31-19-9-15(10-20(32-2)23(19)33-3)27-24(29)21-17-6-7-26(36-17)12-28(25(30)22(21)26)11-14-4-5-16-18(8-14)35-13-34-16/h4-10,17,21-22H,11-13H2,1-3H3,(H,27,29)/t17-,21?,22?,26-/m1/s1 |
InChI Key |
XACIRPTZHLKPIE-PIXOLUOSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2[C@H]3C=C[C@@]4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and trimethoxyphenyl precursors. These precursors are then subjected to a series of reactions, including condensation, cyclization, and epoxidation, under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzodioxole and trimethoxyphenyl derivatives, such as:
- 3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxybenzyl)dihydro-2(3H)-furanone
- 1-(2H-1,3-benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical and biological properties. The uniqueness of 2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide lies in its specific combination of functional groups and its potential applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
